Cas no 2171596-95-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexylcarbamoyl moiety with a hydroxymethyl group, enhancing solubility and conformational flexibility in peptide design. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. This compound is particularly valuable for introducing sterically constrained, polar functionalities into peptide backbones, facilitating the development of structurally diverse and biologically active sequences. Its well-defined reactivity and stability make it suitable for automated synthesis platforms, supporting high-purity peptide production.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid structure
2171596-95-3 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid
CAS No:2171596-95-3
MF:C26H30N2O6
Molecular Weight:466.526207447052
CID:6286422
PubChem ID:165516727

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
    • 2171596-95-3
    • EN300-1508869
    • インチ: 1S/C26H30N2O6/c29-14-16-6-5-7-17(12-16)27-25(32)23(13-24(30)31)28-26(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,16-17,22-23,29H,5-7,12-15H2,(H,27,32)(H,28,33)(H,30,31)
    • InChIKey: KLQAULVPMRSRIW-UHFFFAOYSA-N
    • SMILES: OCC1CCCC(C1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 466.21038668g/mol
  • 同位素质量: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 708
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 125Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1508869-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
250mg
$3099.0 2023-09-27
Enamine
EN300-1508869-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1508869-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1508869-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
1000mg
$3368.0 2023-09-27
Enamine
EN300-1508869-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1508869-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
100mg
$2963.0 2023-09-27
Enamine
EN300-1508869-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
5000mg
$9769.0 2023-09-27
Enamine
EN300-1508869-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
2500mg
$6602.0 2023-09-27
Enamine
EN300-1508869-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
2171596-95-3
1g
$0.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acidに関する追加情報

Recent Advances in the Study of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid (CAS: 2171596-95-3)

The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid (CAS: 2171596-95-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxymethylcyclohexylcarbamoyl moiety, has shown promising potential in various applications, ranging from peptide synthesis to drug discovery.

Recent studies have focused on elucidating the synthetic pathways and biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of peptide-based therapeutics. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), enhances the compound's stability and facilitates its incorporation into complex peptide sequences. Meanwhile, the hydroxymethylcyclohexylcarbamoyl moiety contributes to improved solubility and bioavailability, making it an attractive candidate for drug development.

In addition to its synthetic utility, 2171596-95-3 has been investigated for its potential pharmacological properties. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to modulate specific protein-protein interactions (PPIs) involved in inflammatory pathways. The compound exhibited selective binding to the target protein, suggesting its potential as a lead compound for developing anti-inflammatory agents. Further mechanistic studies are underway to explore its therapeutic applications in chronic inflammatory diseases.

Another area of interest is the compound's application in targeted drug delivery systems. Researchers have explored its use as a linker molecule in antibody-drug conjugates (ADCs), leveraging its stability and biocompatibility. A recent study in the Journal of Controlled Release reported the successful conjugation of 2171596-95-3 to a monoclonal antibody, resulting in enhanced tumor-targeting efficacy and reduced off-target effects in murine models. These findings underscore its potential in advancing ADC technology.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and scalability of synthesis. Future research directions include structure-activity relationship (SAR) studies to refine its biological activity and the development of more efficient synthetic routes. Collaborative efforts between academia and industry will be crucial to translating these findings into clinical applications.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid (CAS: 2171596-95-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a potential therapeutic agent highlights its broad applicability. Continued research will undoubtedly uncover new opportunities for this molecule in drug discovery and development.

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